molecular formula C29H32N6O5S2 B2498608 4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 309968-41-0

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2498608
CAS RN: 309968-41-0
M. Wt: 608.73
InChI Key: FKCLXLBIXRBYNJ-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C29H32N6O5S2 and its molecular weight is 608.73. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Elucidation

The study by Hvenegaard et al. (2012) detailed the metabolic pathways of Lu AA21004, a novel antidepressant, using human liver microsomes and recombinant enzymes. This research provides insights into the oxidative metabolism of complex molecules, demonstrating how specific enzymes contribute to the formation of various metabolites, a research approach that could be applicable to the study of "4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide" (Hvenegaard et al., 2012).

Enzyme Interaction Studies

Kerstholt et al. (1993) explored the kinetics of hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole in various solutions, revealing how molecular interactions affect reaction rates. This type of study could be relevant for understanding how "4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide" interacts with enzymes or other biological molecules (Kerstholt et al., 1993).

Antimicrobial Activity

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This research demonstrates the potential of triazole-containing compounds in developing new antimicrobial agents, suggesting a possible area of study for the compound (Bektaş et al., 2007).

Molecular Docking and DFT Calculations

Alyar et al. (2019) conducted enzyme inhibition studies, molecular docking, and DFT calculations on new Schiff bases derived from sulfa drugs, highlighting the utility of computational chemistry in predicting the biological activity and molecular interactions of complex molecules. This approach could be valuable for assessing the potential biological targets of "4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide" (Alyar et al., 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O5S2/c1-5-40-24-13-11-23(12-14-24)35-26(18-30-28(37)21-9-15-25(16-10-21)42(38,39)34(3)4)32-33-29(35)41-19-27(36)31-22-8-6-7-20(2)17-22/h6-17H,5,18-19H2,1-4H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCLXLBIXRBYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

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